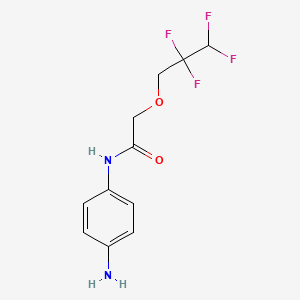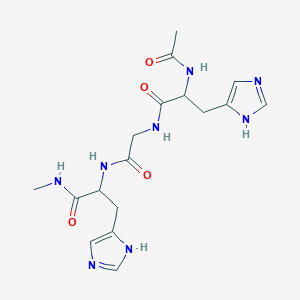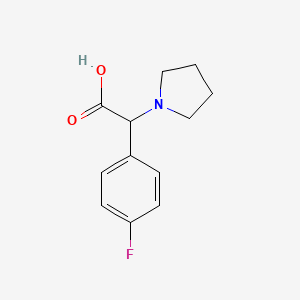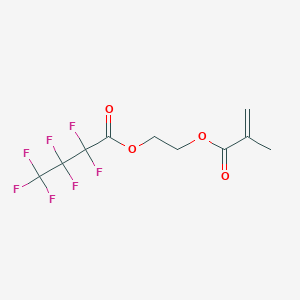
Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an acetamide group attached to a 4-aminophenyl ring, which is further substituted with a 2-(2,2,3,3-tetrafluoropropoxy) group. The unique structural features of this compound make it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- typically involves the following steps:
Formation of the 4-aminophenyl intermediate: This can be achieved through nitration of aniline followed by reduction.
Introduction of the acetamide group: The 4-aminophenyl intermediate is then reacted with acetic anhydride or acetyl chloride under basic conditions to form the acetamide derivative.
Attachment of the tetrafluoropropoxy group: The final step involves the reaction of the acetamide derivative with a suitable fluorinated alkylating agent under controlled conditions to introduce the 2-(2,2,3,3-tetrafluoropropoxy) group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The fluorinated alkyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Could be used in the development of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated group may enhance its binding affinity or selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(4-aminophenyl)-: Lacks the fluorinated alkyl group.
Acetamide, N-(4-nitrophenyl)-: Contains a nitro group instead of an amino group.
Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluorobutoxy)-: Similar structure with a different fluorinated alkyl group.
Uniqueness
The presence of the 2-(2,2,3,3-tetrafluoropropoxy) group in Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- imparts unique chemical and physical properties, such as increased lipophilicity and potential for enhanced biological activity.
Propiedades
Número CAS |
1152591-60-0 |
|---|---|
Fórmula molecular |
C11H12F4N2O2 |
Peso molecular |
280.22 g/mol |
Nombre IUPAC |
N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)acetamide |
InChI |
InChI=1S/C11H12F4N2O2/c12-10(13)11(14,15)6-19-5-9(18)17-8-3-1-7(16)2-4-8/h1-4,10H,5-6,16H2,(H,17,18) |
Clave InChI |
PZCGSOHLNMXEQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)NC(=O)COCC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-dimethylpropanamide](/img/structure/B12109155.png)
![Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B12109157.png)
![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B12109166.png)







![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate](/img/structure/B12109209.png)
![(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium](/img/structure/B12109223.png)
![[4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B12109231.png)

